2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone

Description

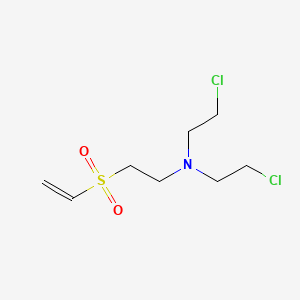

2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone is a bifunctional alkylating agent characterized by two distinct reactive groups: a bis(2-chloroethyl)amino moiety and a vinyl sulfone group. The bis(2-chloroethyl)amino group is a hallmark of nitrogen mustard compounds, known for their ability to crosslink DNA via alkylation, leading to cytotoxic effects . The vinyl sulfone group, a strong electron-withdrawing substituent, enhances electrophilicity, making the compound highly reactive toward nucleophiles such as thiols or amines in biological systems .

Properties

CAS No. |

63978-55-2 |

|---|---|

Molecular Formula |

C8H15Cl2NO2S |

Molecular Weight |

260.18 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-ethenylsulfonylethanamine |

InChI |

InChI=1S/C8H15Cl2NO2S/c1-2-14(12,13)8-7-11(5-3-9)6-4-10/h2H,1,3-8H2 |

InChI Key |

ILSOXKMICJIDOD-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)CCN(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone typically involves the reaction of bis(2-chloroethyl)amine with vinyl sulfone under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone undergoes various chemical reactions, including:

Oxidation: The vinyl sulfone group can be oxidized under specific conditions.

Reduction: The bis(2-chloroethyl)amino group can be reduced to form different products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly with thiols, leading to the formation of thioether products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone

This compound is a chemical compound with a vinyl sulfone group and a bis(2-chloroethyl)amino group, making it versatile in various scientific research applications. It has the molecular formula and a molecular weight of 260.18 g/mol. The IUPAC name for this compound is N,N-bis(2-chloroethyl)-2-ethenylsulfonylethanamine.

Applications

This compound is utilized across chemistry, biology, and industry.

Chemistry

- Building Block: It serves as a fundamental building block in synthesizing complex molecules.

- Chemical Reactions: It undergoes oxidation of the vinyl sulfone group, reduction of the bis(2-chloroethyl)amino group, and nucleophilic substitution reactions, especially with thiols to create thioether products.

Biology

- Bioconjugation: This compound is used in bioconjugation processes to attach to proteins or other biomolecules. The vinyl sulfone group reacts with nucleophiles like thiols, forming stable thioether bonds, which can modify protein function or inactivate target enzymes.

Industry

- Material Development: It is used to develop materials with specific properties, such as enhanced binding affinity and prolonged resting time at target sites.

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

- Oxidation: The vinyl sulfone group can be oxidized under specific conditions.

- Reduction: The bis(2-chloroethyl)amino group can be reduced to produce different products.

- Substitution: It undergoes nucleophilic substitution reactions, particularly with thiols, leading to thioether formation. Common reagents include oxidizing agents, reducing agents, and nucleophiles like thiols, with the products varying based on reaction conditions.

Mechanism of Action

The mechanism of action of 2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone involves the covalent modification of target molecules. The vinyl sulfone group reacts with nucleophiles, such as thiols, leading to the formation of stable thioether bonds. This covalent attachment can inactivate target enzymes or modify the function of proteins . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Reactivity Comparison

- Nitrogen Mustard vs. Sulfur Mustard Derivatives: The bis(2-chloroethyl)amino group in the target compound behaves similarly to nitrogen mustards (e.g., Bendamustine), forming aziridinium intermediates that alkylate DNA . In contrast, sulfur mustard derivatives (e.g., CEES, HDO₂) rely on sulfonium ion formation for DNA crosslinking . Vinyl sulfone vs. sulfone/sulfoxide: The vinyl sulfone group exhibits higher electrophilicity than simple sulfones (e.g., HDO₂), enabling rapid thiol conjugation—a property exploited in polymer chemistry .

Biological Activity

2-(Bis(2-chloroethyl)amino)ethyl vinyl sulfone is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and toxicology. This compound is structurally related to sulfur mustard, a well-known chemical warfare agent, and exhibits significant biological effects, including cytotoxicity and DNA damage. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.

Chemical Structure and Properties

The compound features a vinyl sulfone group which is known for its reactivity in biological systems. The presence of the bis(2-chloroethyl)amino moiety suggests potential alkylating properties, similar to those observed in other chloroethyl compounds.

Research indicates that this compound can induce oxidative stress and DNA damage in various cell types. The mechanism involves the formation of reactive oxygen species (ROS), leading to significant cellular damage. Key studies have shown that exposure to related compounds results in:

- Phosphorylation of histone H2A.X, indicating DNA double-strand breaks.

- Activation of p53 signaling pathways associated with cellular stress responses.

- Increased expression of inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS) .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

- Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, with IC50 values indicating significant efficacy compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis through ROS generation and subsequent activation of apoptotic pathways.

- DNA Damage Assessment : In vitro experiments using mouse skin epidermal JB6 cells revealed that exposure to the compound led to a marked increase in DNA damage markers. The alkaline comet assay confirmed the presence of DNA strand breaks, correlating with increased phosphorylation of H2A.X and p53 accumulation within hours post-exposure .

- Inflammatory Response Studies : Inflammatory responses were assessed in animal models treated with the compound. Histopathological evaluations showed significant increases in epidermal thickness and inflammatory cell infiltration, suggesting that the compound not only damages DNA but also triggers an inflammatory response, which may contribute to its overall toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.